molecular formula C17H20N2O4S B5759353 2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No.: B5759353
M. Wt: 348.4 g/mol
InChI Key: VLXKMMMDDQCHEJ-UHFFFAOYSA-N
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Description

2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a synthetic organic compound with a molecular formula of C17H20N2O4S This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a benzamide moiety substituted with methoxy groups

Preparation Methods

The synthesis of 2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 4-ethyl-5-methylthiophene-3-carboxylic acid.

    Formation of Acid Chlorides: Both acids are converted to their respective acid chlorides using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Amide Bond Formation: The acid chlorides are then reacted with an amine, such as 2-amino-4-ethyl-5-methylthiophene, in the presence of a base like triethylamine (TEA) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or amines.

    Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce other functional groups.

Scientific Research Applications

2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-5-13-9(2)24-17(14(13)15(18)20)19-16(21)10-6-11(22-3)8-12(7-10)23-4/h6-8H,5H2,1-4H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXKMMMDDQCHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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